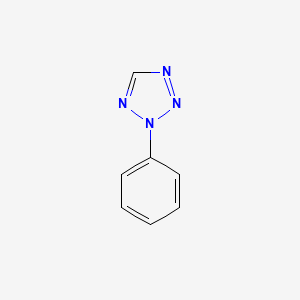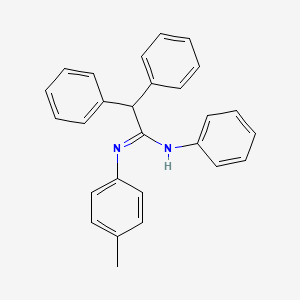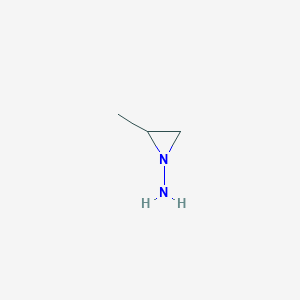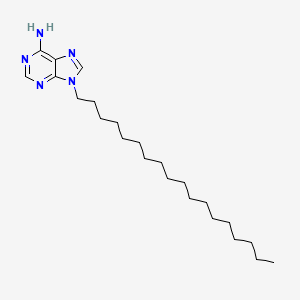![molecular formula C10H10BrFO B14009861 4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with an allyl ether group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene typically involves the reaction of 4-bromo-1-fluoro-2-hydroxybenzene with 2-methyl-2-propen-1-ol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The allyl ether group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce aldehydes or acids.
Applications De Recherche Scientifique
4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene involves its interaction with various molecular targets. The presence of halogen atoms and the allyl ether group allows it to participate in a range of chemical reactions, influencing pathways such as:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in aromatic substitution reactions.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, leading to the formation of new compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-fluoro-1-methoxybenzene
- 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene
- 2-Bromo-4-fluoro-1-methoxybenzene
Uniqueness
4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene is unique due to the presence of both bromine and fluorine atoms along with an allyl ether group. This combination of functional groups provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H10BrFO |
|---|---|
Poids moléculaire |
245.09 g/mol |
Nom IUPAC |
4-bromo-1-fluoro-2-(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C10H10BrFO/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5H,1,6H2,2H3 |
Clé InChI |
KTQFRUGKELVPQD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)COC1=C(C=CC(=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)

![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)

![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)


![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)

